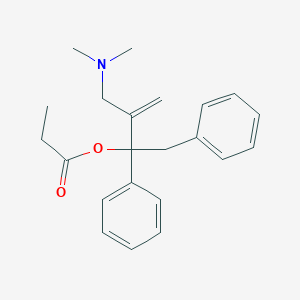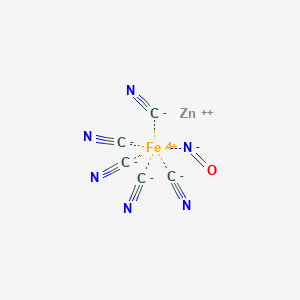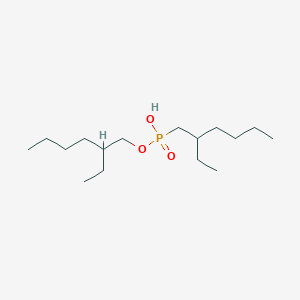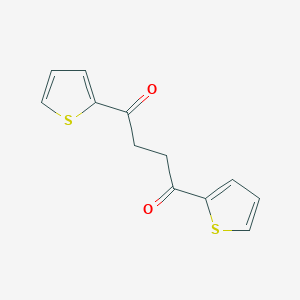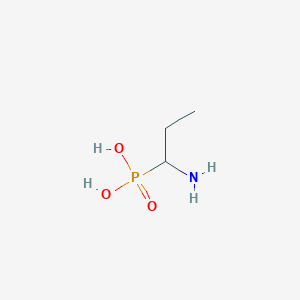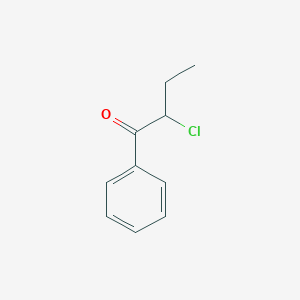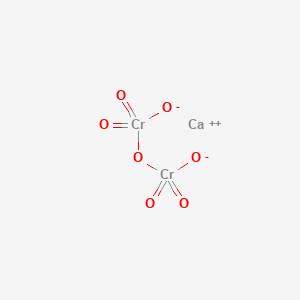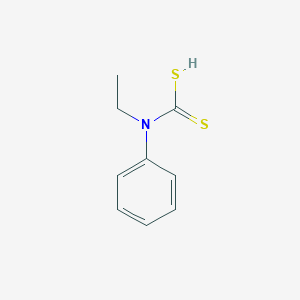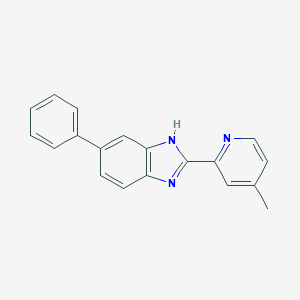
2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzimidazole derivatives, which have been widely studied for their pharmacological properties.
Applications De Recherche Scientifique
2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. Several studies have reported its effectiveness against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Mécanisme D'action
The exact mechanism of action of 2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole is not fully understood. However, several studies have suggested that it acts by inhibiting specific enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis, which is a programmed cell death mechanism that plays a critical role in cancer treatment.
Effets Biochimiques Et Physiologiques
2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a critical role in the development of inflammatory diseases. It has also been found to inhibit the activity of specific enzymes, such as COX-2 and MMP-9, which are involved in cancer cell invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole in lab experiments is its relatively simple synthesis method. It can be easily prepared in large quantities, making it suitable for high-throughput screening assays. However, one of the limitations is its low solubility in water, which can make it challenging to use in certain experiments. It also has limited stability in solution, which can affect its effectiveness in long-term experiments.
Orientations Futures
There are several future directions for the research on 2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole. One of the areas of interest is its potential use as a cancer therapy. Further studies are needed to elucidate its exact mechanism of action and to determine its effectiveness in animal models. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to investigate its effectiveness in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to optimize its synthesis method and to improve its solubility and stability in solution.
Méthodes De Synthèse
The synthesis of 2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole involves the condensation of 4-methyl-2-nitroaniline and phenylglyoxylic acid in the presence of a catalyst. The resulting intermediate is then reduced and cyclized to yield the final product. This method has been reported in several research articles and has been found to be efficient and reproducible.
Propriétés
Numéro CAS |
14040-57-4 |
|---|---|
Nom du produit |
2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole |
Formule moléculaire |
C19H15N3 |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
2-(4-methylpyridin-2-yl)-6-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C19H15N3/c1-13-9-10-20-18(11-13)19-21-16-8-7-15(12-17(16)22-19)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22) |
Clé InChI |
IKCSSFIQCVJJGW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C2=NC3=C(N2)C=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=NC=C1)C2=NC3=C(N2)C=C(C=C3)C4=CC=CC=C4 |
Synonymes |
2-(4-Methyl-2-pyridyl)-5-phenyl-1H-benzimidazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



